Benzamide, 3-bromo-N-allyl-
Overview
Description
Benzamide, 3-bromo-N-allyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzamide ring and an allyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamides typically involves the condensation of benzoic acids with amines. For Benzamide, 3-bromo-N-allyl-, the synthesis can be achieved through the reaction of 3-bromobenzoic acid with allylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of benzamides can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 3-bromo-N-allyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Benzamide, 3-bromo-N-allyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 3-bromo-N-allyl- involves its interaction with various molecular targets. The bromine atom and the allyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of enzyme activities and signaling pathways .
Comparison with Similar Compounds
N-allylbenzamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of an allyl group, affecting its reactivity and applications.
3-bromo-N-phenylbenzamide: Contains a phenyl group, leading to different chemical and biological properties.
Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-bromo-N-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h2-5,7H,1,6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQIRPAJTGEQMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302234 | |
Record name | 3-Bromo-N-2-propen-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35306-76-4 | |
Record name | 3-Bromo-N-2-propen-1-ylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35306-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-2-propen-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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